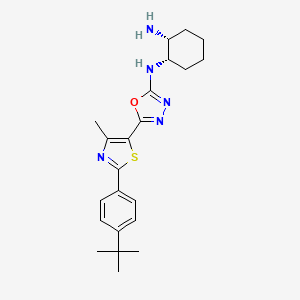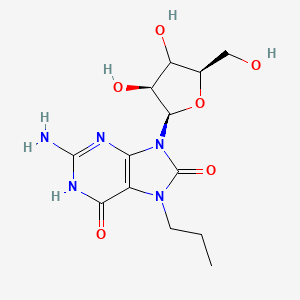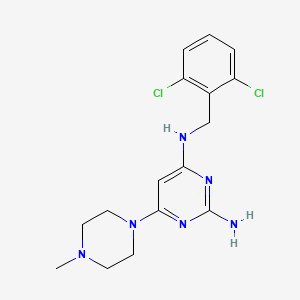
N4-(2,6-Dichlorobenzyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ST-1006 is a potent histamine H4 receptor agonist with a pKi value of 7.94. It exhibits significant anti-inflammatory and anti-pruritic effects and is a potent inducer of basophil migration . This compound has been studied for its potential therapeutic applications in various inflammatory and allergic conditions.
Méthodes De Préparation
The synthesis of ST-1006 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Analyse Des Réactions Chimiques
ST-1006 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: ST-1006 can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Applications De Recherche Scientifique
ST-1006 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study histamine H4 receptor functions and interactions.
Biology: Investigated for its role in modulating immune cell functions, particularly in basophils and eosinophils.
Medicine: Explored for its potential therapeutic effects in treating inflammatory and allergic conditions, such as dermatitis and asthma.
Industry: Utilized in the development of new anti-inflammatory and anti-pruritic drugs
Mécanisme D'action
ST-1006 exerts its effects by binding to the histamine H4 receptor, a G protein-coupled receptor involved in immune responses. Upon binding, it activates the receptor, leading to downstream signaling pathways that modulate immune cell functions. The molecular targets and pathways involved include the regulation of cytokine production, chemotaxis, and cell activation .
Comparaison Avec Des Composés Similaires
ST-1006 is unique compared to other histamine H4 receptor agonists due to its high potency and specific anti-inflammatory and anti-pruritic effects. Similar compounds include:
Histamine: The natural ligand for histamine receptors, but with broader effects on multiple receptor subtypes.
JNJ-7777120: Another histamine H4 receptor agonist with different pharmacological properties.
VUF-8430: A selective histamine H4 receptor agonist with distinct effects on immune cell modulation.
ST-1006 stands out due to its specific receptor affinity and the resulting therapeutic potential in inflammatory and allergic conditions.
Propriétés
Formule moléculaire |
C16H20Cl2N6 |
|---|---|
Poids moléculaire |
367.3 g/mol |
Nom IUPAC |
4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H20Cl2N6/c1-23-5-7-24(8-6-23)15-9-14(21-16(19)22-15)20-10-11-12(17)3-2-4-13(11)18/h2-4,9H,5-8,10H2,1H3,(H3,19,20,21,22) |
Clé InChI |
ICAQZJCLBRKWBG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC(=NC(=C2)NCC3=C(C=CC=C3Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-pyridin-3-ylpyrrolidin-1-yl)-1H-purin-6-one](/img/structure/B15140408.png)
![ethyl 4-(5-acrylamido-2-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B15140409.png)
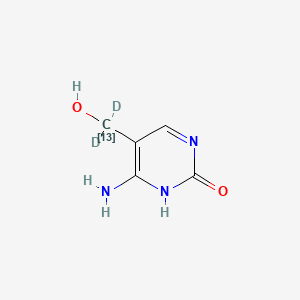
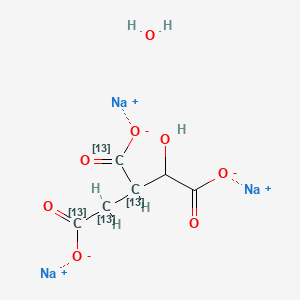
![(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-4-methyloxolan-3-ol](/img/structure/B15140432.png)
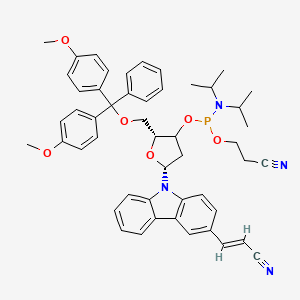
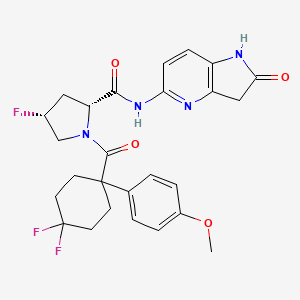
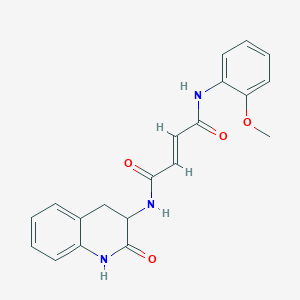
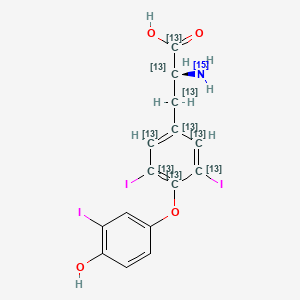

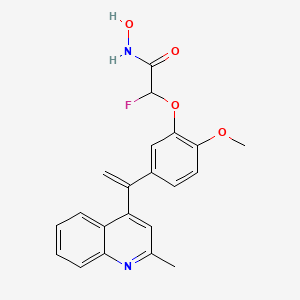
![[(2R,4S,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140483.png)
